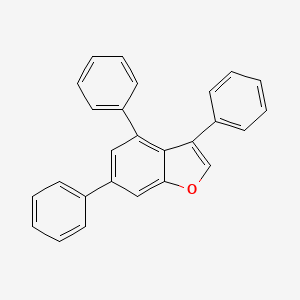

3,4,6-Triphenylbenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

197359-72-1 |

|---|---|

Molecular Formula |

C26H18O |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

3,4,6-triphenyl-1-benzofuran |

InChI |

InChI=1S/C26H18O/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)26-24(18-27-25(26)17-22)21-14-8-3-9-15-21/h1-18H |

InChI Key |

SRPIVSBODUBBSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C3C(=C2)OC=C3C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4,6 Triphenylbenzofuran and Analogous Polyarylbenzofurans

Catalytic Strategies for Benzofuran (B130515) Annulation and Core Formation

The formation of the benzofuran core is a critical step in the synthesis of its derivatives. Various catalytic systems have been developed to facilitate this transformation, offering routes to a wide array of substituted benzofurans.

Palladium-Catalyzed Cyclization Approaches for Benzofuran Derivatives

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of benzofurans is well-established. nih.gov These methods often involve the intramolecular cyclization of appropriately substituted phenols or anilines. For instance, palladium-catalyzed intramolecular C-H functionalization can lead to the formation of the furan (B31954) ring fused to a benzene (B151609) ring. nih.govresearchgate.net A common strategy involves the coupling of a phenol (B47542) with an alkyne, followed by a palladium-catalyzed cyclization to form the benzofuran scaffold. beilstein-journals.org

One-pot sequential palladium-catalyzed reactions, such as a Suzuki cross-coupling followed by a direct arylation, have been developed for the efficient synthesis of 2-substituted benzofurans from simple phenols, boronic acids, and trichloroethylene. nih.gov This approach tolerates a wide range of functional groups. nih.gov Furthermore, palladium-catalyzed cyclization of 1,6-enynes with disilanes provides a route to silyl (B83357) benzofuran derivatives under mild conditions. rsc.org The catalytic cycle can involve Pd(II)/Pd(IV) intermediates, particularly in oxidative domino processes that lead to functionalized heterocyclic systems. nih.gov The choice of ligands, such as XPhos, can be crucial for the success of these coupling reactions, especially when dealing with unstable starting materials. sigmaaldrich.com

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| Sequential Suzuki cross-coupling/direct arylation | Pd catalyst, boronic acid, trichloroethylene | One-pot synthesis of 2-substituted benzofurans. | nih.gov |

| Cyclization of 1,6-enynes | Pd catalyst, disilanes | Synthesis of silyl benzofurans under mild conditions. | rsc.org |

| Oxidative domino process | Pd(II) catalyst | Formation of functionalized azaheterocycles via a Pd(II)/Pd(IV) cycle. | nih.gov |

| Intramolecular Hiyama coupling | Palladium catalyst | Synthesis of silicon-containing benzoxazines. | rsc.org |

| Cross-coupling of aryl halides | XPhos Pd G3/G4 precatalysts | Effective for unstable boronic acids. | sigmaaldrich.com |

Copper-Mediated/Catalyzed Benzofuran Synthesis, including C-H/O-H Coupling

Copper catalysis offers a complementary and often more economical alternative to palladium for the synthesis of benzofurans. beilstein-journals.org Copper-catalyzed methods have been successfully employed for C-N and C-O bond formation, which are key steps in many benzofuran syntheses. nih.gov For example, copper(II)-mediated C-C/C-O bond formation via C-H/C-C bond cleavage has been used to access benzofurans using an amide as a traceless directing group. thieme-connect.com This approach is tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring. thieme-connect.com

A notable application is the copper-mediated oxidative annulation of phenols with unactivated internal alkynes, such as diphenylacetylene, to produce 2,3-disubstituted benzofurans. rsc.org This method allows for the synthesis of polyarylbenzofurans, including derivatives with multiple phenyl substituents. rsc.org The reaction conditions for these copper-catalyzed transformations can often be milder than those required for traditional methods.

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| C-C/C-O bond formation | Cu(II) mediator, amide directing group | Access to benzofurans via C-H/C-C bond cleavage. | thieme-connect.com |

| Oxidative annulation | Cu(OTf)₂, diphenylacetylene | Synthesis of 2,3-diphenylbenzofurans from phenols. | rsc.org |

| C-N coupling | CuI, β-diketone ligands | Room temperature coupling of aryl iodides with aliphatic amines. | nih.gov |

| Annulation of ketoximes with nitriles | Cu(MeCN)₄PF₆ | Synthesis of 2,4,6-trisubstituted pyrimidines. | organic-chemistry.org |

Lewis Acid-Promoted Routes to Substituted Benzofuran Scaffolds

Lewis acids play a crucial role in promoting various organic transformations, including the synthesis of benzofuran derivatives. nih.govacs.org They can activate substrates towards nucleophilic attack, facilitating cyclization reactions. For instance, a Lewis acid-catalyzed one-pot cascade process involving 6-aryloxy-β-pyrones and phenols has been reported for the synthesis of functionalized benzofurans. rsc.org This method proceeds through a sequence of transacetalisation, Fries-type rearrangement, Michael addition, and ring-opening aromatization. rsc.org

Various Lewis acids, such as TMSOTf, have been shown to be effective in these cascade reactions. rsc.org Lewis acid catalysis has also been employed in the reaction of β-pyrones with hydroxyacetones to yield 2-benzofuranyl propanones. rsc.org Furthermore, Lewis acids can promote the Pinner reaction, allowing for the chemoselective esterification of alcohols with nitriles, a transformation that can be useful in the synthesis of more complex molecules. nih.gov The choice of Lewis acid can be critical, with some, like La(OTf)₃, selectively promoting only the initial steps of a cascade reaction. rsc.org

| Lewis Acid | Reaction Type | Key Features | Reference |

| TMSOTf | Cascade reaction of β-pyrones and phenols | One-pot synthesis of functionalized benzofurans. | rsc.org |

| La(OTf)₃ | Transacetalisation | Selective synthesis of 6-phenoxy-β-pyrones. | rsc.org |

| Various Lewis acids | Pinner reaction | Chemoselective esterification of alcohols with nitriles. | nih.gov |

| BF₃·Et₂O, TiF₄ | Hydrofluorination of alkynyl sulfides | Preparation of α-fluorovinyl thioethers. | d-nb.info |

Transition-Metal-Free and Organocatalytic Methodologies for Benzofuran Construction

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, driven by concerns about cost, toxicity, and sustainability. mdpi.comnih.govoatext.commdpi.com Organocatalysis has emerged as a powerful alternative, utilizing small organic molecules to catalyze reactions. mdpi.comnih.govumn.edursc.org

For benzofuran synthesis, transition-metal-free approaches include base-mediated cyclizations. For example, an unprecedented base-mediated cyclization of propargylic alcohols with arynes has been reported to provide 3-benzofuryl-2-oxindoles. nih.gov Another strategy involves the reaction of nitroepoxides with salicylaldehydes in the presence of K₂CO₃ to yield benzofuran derivatives. researchgate.net Organocatalytic methods, such as those employing strong organic superbases like 2-tert-butyl-1,1,3,3-tetramethyl-guanidine (BTMG), have been used to catalyze the tandem cyclization of β-arylethenesulfonyl fluorides with benzofuran-3(2H)-ones to produce δ-sultone-fused benzofurans. chemrxiv.org

| Methodology | Catalyst/Reagents | Reaction Type | Key Features | Reference |

| Base-mediated cyclization | Base, aryne | Cyclization of propargylic alcohols. | nih.gov | |

| Base-promoted reaction | K₂CO₃, DMF | Reaction of nitroepoxides and salicylaldehydes. | researchgate.net | |

| Organocatalysis | BTMG, molecular sieves | Tandem cyclization of β-arylethenesulfonyl fluorides. | chemrxiv.org | |

| Transition-metal-free arylation | Diaryliodonium salts | C-H arylation of heteroarenes. | mdpi.com |

Regioselective Introduction of Phenyl Substituents at 3, 4, and 6 Positions

Achieving specific substitution patterns on the benzofuran core is a significant synthetic challenge. The regioselective introduction of phenyl groups at the 3, 4, and 6-positions requires precise control over the reaction conditions and the use of specialized techniques.

Directed Functionalization Techniques for Multi-Substitution on the Benzofuran Ring

Directed functionalization is a powerful strategy for achieving regioselectivity in the substitution of aromatic rings. beilstein-journals.org This approach typically involves the use of a directing group that positions a metal catalyst at a specific C-H bond, enabling its selective functionalization. The 8-aminoquinoline (B160924) (8-AQ) group is a well-known directing group for palladium-catalyzed C-H arylation, allowing for the introduction of aryl substituents at the C3 position of the benzofuran scaffold. nih.gov This method has been used to synthesize a variety of C3-arylated benzofuran-2-carboxamides. nih.gov

Another approach to regioselective synthesis involves the use of metalloradical cyclization of alkynes with α-diazocarbonyls, which can provide access to multisubstituted furans with high functional group tolerance. nih.gov The reaction of 3-hydroxy-2-pyrones with nitroalkenes allows for the regioselective preparation of benzofuranones with programmable substitution at any position, which can then be converted to the corresponding benzofurans. nih.gov Furthermore, a directed ortho-zincation/iodination reaction of haloanisoles, followed by palladium-catalyzed Sonogashira coupling and cyclization, provides a route to regioselectively dialkoxy-functionalized benzofurans. beilstein-journals.org

| Technique | Catalyst/Reagents | Position(s) Functionalized | Key Features | Reference |

| Directed C-H arylation | Pd catalyst, 8-aminoquinoline directing group | C3 | Synthesis of C3-arylated benzofuran-2-carboxamides. | nih.gov |

| Metalloradical cyclization | Co(II) catalyst, α-diazocarbonyls | Multiple positions | Access to multisubstituted furans. | nih.gov |

| Reaction of 3-hydroxy-2-pyrones | Nitroalkenes | Programmable substitution | Regioselective synthesis of benzofuranones. | nih.gov |

| Directed ortho-zincation/iodination | Zinc, iodine, Pd catalyst | 4-position and others | Synthesis of dialkoxy-functionalized benzofurans. | beilstein-journals.org |

Precursor Design and Controlled Cyclization for Precise Aryl Placement

The precise placement of multiple aryl groups on the benzofuran scaffold, as seen in 3,4,6-triphenylbenzofuran, necessitates sophisticated precursor design and highly controlled cyclization strategies. Recent advancements have moved beyond traditional methods to achieve greater control over regioselectivity and functional group tolerance.

A notable strategy involves the use of 2,6-disubstituted phenols and alkynyl sulfoxides. rsc.orgrsc.org This method allows for the synthesis of highly substituted benzofurans through a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement and subsequent substituent migration. rsc.orgrsc.orgresearchgate.net The design of the phenol precursor with specific substituents at the 2 and 6 positions is crucial for directing the reaction pathway and achieving the desired polyaryl substitution pattern. rsc.org For instance, the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic acid anhydride (B1165640) (TFAA) facilitates an unusual substituent migration, leading to the formation of multiaryl-substituted and even fully substituted benzofurans. rsc.orgrsc.orgresearchgate.nettus.ac.jp

Another approach focuses on the intramolecular cyclization of specifically designed precursors. For example, o-alkynylphenyl allyl ethers can be cyclized to form benzofurans, and the substitution pattern on the final product is directly determined by the design of the starting ether. mdpi.com Similarly, the synthesis of 2-arylbenzofurans can be achieved through the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, where the structure of the stilbene (B7821643) precursor dictates the final aryl placement. mdpi.com

The following table summarizes key precursor types and the resulting benzofuran structures, illustrating the control offered by modern synthetic methods.

| Precursor Type | Reagents/Catalyst | Key Transformation | Resulting Benzofuran |

| 2,6-Disubstituted Phenols & Alkynyl Sulfoxides | Trifluoroacetic Anhydride (TFAA) | Charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement and substituent migration | Highly substituted and multiaryl-substituted benzofurans |

| o-Alkynylphenyl Allyl Ethers | Platinum Catalyst | Intramolecular nucleophilic addition and cyclization | Substituted benzofurans |

| 2-Hydroxystilbenes | Iodine(III) catalyst (e.g., PhI(OAc)₂) | Oxidative cyclization | 2-Arylbenzofurans |

| 2-Haloarylalkynes | Copper catalyst, KOH, H₂O, KI | Domino hydroxylation-cyclization/annulation | Substituted benzofurans |

Mechanistic Elucidation of Triphenylbenzofuran Formation Pathways

Understanding the intricate mechanisms underlying the formation of complex benzofurans like the triphenyl derivative is critical for optimizing existing synthetic routes and developing novel ones. Research has focused on identifying key intermediates, analyzing rearrangement processes, and clarifying the role of catalysts.

Investigation of Intermediate Species in Annulation and Cyclization Reactions

The formation of the benzofuran core often proceeds through a series of reactive intermediates. In metal-catalyzed reactions, the specific nature of these intermediates is dictated by the metal used. For instance, in palladium-catalyzed syntheses, intermediates can include palladium-containing species that undergo processes like oxidative addition, intramolecular Heck reactions, and reductive elimination to form the final product. acs.org Rhodium-catalyzed reactions may involve C-H activation, migratory insertion, and β-oxygen elimination steps. acs.orgnih.gov

In the synthesis of highly substituted benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides, a key proposed mechanism involves several intermediate species. rsc.org Initially, the electrophilic activation of the alkynyl sulfoxide (B87167) by TFAA generates a sulfonium (B1226848) or sulfurane intermediate (III). This is followed by a substitution reaction with the phenol to form an alkynyl sulfonium intermediate (IV), which then undergoes a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement to yield a dearomatized intermediate (V). rsc.org

| Catalyst System | Key Intermediate Types | Mechanistic Steps |

| Palladium-based | Palladium-alkene/alkyne complexes | Oxidative addition, intramolecular Heck reaction, reductive elimination acs.org |

| Rhodium-based | Organorhodium species | C-H activation, migratory insertion, nucleophilic substitution, β-oxygen elimination acs.orgnih.gov |

| Copper-based | Copper acetylides, radical intermediates | Iminium ion formation, nucleophilic attack, intramolecular cyclization, radical transfer, oxidation acs.orgnih.gov |

| TFAA-mediated (from phenols/alkynyl sulfoxides) | Sulfonium/sulfurane intermediates, dearomatized species | Electrophilic activation, rsc.orgrsc.org-sigmatropic rearrangement, substituent migration rsc.org |

Analysis of Charge-Accelerated Sigmatropic Rearrangements in Benzofuran Synthesis

A significant breakthrough in the synthesis of highly functionalized benzofurans has been the application of charge-accelerated sigmatropic rearrangements. tus.ac.jp Specifically, the rsc.orgrsc.org-sigmatropic rearrangement has been identified as a key step in the reaction of phenols with alkynyl sulfoxides. rsc.orgrsc.org This process is "charge-accelerated" because the formation of positively charged sulfonium intermediates facilitates the rearrangement. rsc.orgtus.ac.jp

The mechanism proposes that after the initial reaction between a substituted phenol and an activated alkynyl sulfoxide, a cationic intermediate is formed. rsc.orgtus.ac.jp This charge imbalance triggers the rsc.orgrsc.org-sigmatropic rearrangement, leading to a dearomatized intermediate. rsc.org A subsequent and unusual substituent migration on the aromatic ring then occurs, ultimately leading to the formation of highly substituted benzofurans that would be difficult to access through conventional methods. rsc.orgrsc.orgtus.ac.jp This pathway has been shown to be versatile, allowing for the synthesis of a wide variety of multiaryl-substituted and even fully substituted benzofurans. rsc.orgresearchgate.nettus.ac.jp

Radical Pathway Analysis in Metal-Catalyzed Benzofuran Syntheses

While many benzofuran syntheses proceed through ionic or pericyclic pathways, radical mechanisms also play a crucial role, particularly in certain metal-catalyzed reactions. Copper-catalyzed reactions, for instance, can proceed via radical-mediated pathways. nih.gov

One proposed mechanism involves the reaction of a substrate with a copper catalyst, leading to a single electron transfer (SET) that generates a radical intermediate. rsc.org For example, in the synthesis of benzothieno[3,2-b]benzofurans, it is proposed that the substrate first reacts with a base to form an anion, which then undergoes SET with Cu(OAc)₂ to produce a phenoxy radical. rsc.org This radical then undergoes intramolecular C-O cyclization to form another radical intermediate, which is subsequently oxidized and deprotonated to yield the final product. rsc.org The involvement of a radical pathway was supported by experiments showing that the reaction could be inhibited by radical scavengers like 1,1-diphenylethylene. rsc.org

Visible-light-mediated syntheses also often involve radical intermediates. nih.gov These reactions can be initiated by the generation of a radical which then participates in a cascade of events, including cyclization and aromatization, to furnish the benzofuran core. acs.orgnih.gov

Scalability and Sustainable Synthesis Approaches for Triphenylbenzofuran Derivatives

The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient but also scalable and environmentally sustainable. Green chemistry principles are increasingly being applied to the synthesis of complex molecules like triphenylbenzofuran derivatives. chemmethod.com

Sustainable approaches focus on several key areas:

Catalyst Choice : Moving away from stoichiometric, often toxic reagents towards catalytic systems. This includes using earth-abundant and less toxic metals or even metal-free conditions where possible. acs.orgchemmethod.com Copper-catalyzed reactions, for example, are often considered a greener alternative to those using palladium or rhodium. acs.orgnih.gov

Solvent Use : Reducing or eliminating the use of hazardous organic solvents. This can involve using water, supercritical fluids, or solvent-free reaction conditions. rsc.org

Energy Efficiency : Employing methods that reduce energy consumption, such as microwave irradiation or ultrasound-assisted synthesis, which can often shorten reaction times and improve yields. nih.gov Continuous flow systems also offer advantages in terms of heat and mass transfer, scalability, and safety. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. nih.gov

Recent developments have demonstrated the potential for scalable synthesis. For example, some copper-catalyzed reactions have been successfully performed on a gram-scale, indicating their potential for larger-scale applications. acs.orgnih.gov Similarly, methods utilizing integrated continuous flow systems have shown promise for producing heterocyclic compounds with reduced reaction times and potential for industrial use. nih.gov The development of one-pot or domino reactions, where multiple transformations occur in a single reaction vessel, also contributes to sustainability by reducing the need for intermediate purification steps and minimizing solvent use and waste generation. mdpi.comnih.gov

| Sustainability Aspect | Approach | Example/Application in Heterocycle Synthesis |

| Catalysis | Use of earth-abundant metals; metal-free synthesis | Copper-catalyzed cyclizations; acs.orgnih.gov Iodine(III)-catalyzed reactions mdpi.com |

| Solvents | Use of water, near-critical water; solvent-free conditions | Ultrasound-assisted synthesis in open-air environments nih.gov |

| Energy | Microwave, ultrasound, continuous flow reactors | Ultrasound and integrated flow systems for shorter reaction times and scalability nih.gov |

| Process | One-pot/domino reactions; gram-scale synthesis | Domino hydroxylation-cyclization; mdpi.com gram-scale copper-catalyzed reactions acs.org |

Sophisticated Spectroscopic Characterization and Structural Investigations of 3,4,6 Triphenylbenzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, a complete picture of the molecular framework can be assembled.

The ¹H-NMR spectrum of 3,4,6-Triphenylbenzofuran is expected to exhibit a complex series of signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons on the three distinct phenyl rings and the benzofuran (B130515) core will have unique chemical shifts influenced by their electronic environment and spatial proximity to other groups.

The ¹³C-NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts in the ¹³C-NMR spectrum are indicative of the hybridization and electronic environment of the carbon atoms. Aromatic carbons typically resonate in the range of δ 110–160 ppm.

Expected ¹H-NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl H's | 7.0 - 8.0 | Multiplet |

Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Phenyl C's | 125.0 - 135.0 |

| Benzofuran C's | 110.0 - 155.0 |

| Quaternary Phenyl C's | 130.0 - 145.0 |

While one-dimensional NMR provides valuable information, two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure and confirming the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of protons within each of the phenyl rings and the benzofuran core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the ¹³C signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This powerful technique is essential for connecting the different structural fragments, for instance, by showing correlations between the protons on the phenyl rings and the carbons of the benzofuran core, confirming their points of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In the case of this compound, NOESY can provide insights into the preferred conformation of the phenyl rings relative to the benzofuran plane by observing through-space interactions between their respective protons.

Advanced Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its characteristic vibrational modes.

FTIR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions corresponding to the vibrations of the aromatic rings and the ether linkage within the benzofuran core.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Asymmetric Stretch | 1270 - 1200 |

| C-O-C Symmetric Stretch | 1070 - 1020 |

Raman spectroscopy is complementary to FTIR and is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for analyzing the vibrations of the aromatic rings. The characteristic "ring breathing" modes of the phenyl and benzofuran rings would be prominent in the Raman spectrum. wiley.com

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic Ring Breathing | ~1000 and ~1600 |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₂₆H₁₈O), the precise molecular weight can be calculated.

The fragmentation of the molecular ion under electron impact (EI) ionization would likely proceed through pathways that lead to the formation of stable carbocations. Common fragmentation patterns for aromatic compounds involve the loss of substituents. youtube.com In this case, the loss of phenyl radicals (C₆H₅) would be an expected fragmentation pathway.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| [M]⁺ | 346.14 | Molecular Ion |

| [M - C₆H₅]⁺ | 269.09 | Loss of a phenyl radical |

| [M - 2C₆H₅]⁺ | 192.06 | Loss of two phenyl radicals |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (Chemical Formula: C₂₆H₁₈O), HRMS would be employed to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The analysis would involve ionizing the molecule, typically forming a protonated molecule [M+H]⁺ or a molecular ion [M]⁺•, and measuring its m/z to four or more decimal places. The high resolution distinguishes the target ion from other ions that might have the same nominal mass but different elemental formulas. The expected monoisotopic mass of C₂₆H₁₈O is 346.135765 Da. An experimental result within a narrow tolerance (typically < 5 ppm) of this value would provide strong evidence for the correct elemental composition.

Table 1: Illustrative HRMS Data for this compound

| Ion Type | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 347.14304 | 347.14289 | -0.43 |

| [M]⁺• | 346.13577 | 346.13551 | -0.75 |

Note: This table contains hypothetical data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (such as the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, offering insights into the connectivity of atoms and the stability of different substructures.

In a hypothetical MS/MS experiment on the [M+H]⁺ ion of this compound (m/z 347.14), fragmentation would likely be induced by collision-induced dissociation (CID). The resulting product ions would correspond to the loss of neutral fragments from the parent structure. Expected fragmentation pathways for this compound could include the cleavage of phenyl groups or fragmentation of the benzofuran core. The analysis of these fragmentation patterns helps to confirm the identity of the molecule by matching observed fragments to expected structural motifs. libretexts.orglibretexts.org

Table 2: Plausible Fragmentation Patterns for [C₂₆H₁₈O+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Neutral Loss |

|---|---|---|

| 347.14 | 270.08 | C₆H₅ (Phenyl radical) |

| 347.14 | 241.07 | C₆H₅CHO (Benzaldehyde) |

| 270.08 | 193.05 | C₆H₅ (Phenyl radical) |

Note: This table contains hypothetical data based on common fragmentation patterns of aromatic compounds.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Absolute Configuration and Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound were grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

The analysis would reveal the planarity of the benzofuran core and the relative orientations of the three phenyl substituents. Furthermore, it would elucidate the crystal packing, showing how individual molecules interact in the solid state through intermolecular forces such as van der Waals interactions or C-H···π stacking. The resulting crystallographic data, including the crystal system, space group, and unit cell dimensions, would be unique to this specific crystalline form of the compound. While data for the specific title compound is unavailable, related benzofuran structures show that the core unit is typically planar. nih.gov

Table 3: Example Crystallographic Data Parameters

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 16.7 |

| c (Å) | 11.4 |

| β (°) | 113.0 |

| Volume (ų) | 1850 |

| Z (molecules/unit cell) | 4 |

Note: This table contains representative data from a related structure researchgate.net for illustrative purposes, not actual data for this compound.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. wikipedia.org It provides a characteristic "fingerprint" of a specific crystalline phase. The analysis of a microcrystalline powder of this compound would produce a diffractogram showing a series of peaks at specific diffraction angles (2θ). ucmerced.edu

The positions and relative intensities of these peaks are dependent on the crystal lattice of the material. nih.gov This pattern can be used for phase identification by comparison to a database or a pattern calculated from single-crystal data. It is also a powerful tool for assessing sample purity, detecting the presence of different polymorphic forms, and determining the degree of crystallinity. wikipedia.org

Table 4: Representative Powder X-ray Diffraction Peak List

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.4 | 10.52 | 100 |

| 12.6 | 7.02 | 45 |

| 16.8 | 5.27 | 80 |

| 21.1 | 4.21 | 60 |

| 25.4 | 3.50 | 75 |

Note: This table contains hypothetical data for illustrative purposes.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. msu.edu The extensive conjugation provided by the benzofuran core and the three attached phenyl rings in this compound would be expected to result in strong absorption in the UV region.

The spectrum would likely exhibit one or more intense absorption bands corresponding to π→π* electronic transitions. The position of the absorption maximum (λmax) is characteristic of the molecule's conjugated system. For instance, related compounds like 1,3-diphenylisobenzofuran show a strong absorption maximum around 410-415 nm. researchgate.net The molar absorptivity (ε), calculated using the Beer-Lambert law, indicates the strength of the light absorption for a given transition.

Table 5: Illustrative UV-Visible Absorption Data in Tetrahydrofuran (THF)

| Transition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|

| π→π* | 290 | 25,000 |

| π→π* | 340 | 18,000 |

Note: This table contains hypothetical data based on similar aromatic structures for illustrative purposes.

Fluorescence and Phosphorescence Spectroscopy for Luminescent Behavior

The luminescent properties of this compound are dictated by its molecular structure, specifically the extended π-conjugation afforded by the benzofuran core and the appended phenyl rings. This arrangement facilitates the absorption of ultraviolet radiation and subsequent emission of light through fluorescence and phosphorescence. While detailed spectroscopic data for this compound are not extensively documented in publicly accessible literature, the luminescent behavior can be inferred from the photophysical properties of structurally related compounds, such as other polyphenyl-substituted benzofurans and the chromophore 1,3,5-triphenylbenzene.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a singlet excited state (S₁) to the ground state (S₀). For molecules like this compound, excitation with UV light promotes an electron to a higher energy orbital. The subsequent relaxation to the ground state is accompanied by the emission of a photon of lower energy (longer wavelength) than the absorbed photon.

Table 1: Comparative Fluorescence Data of Related Aromatic Compounds

| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (Φf) |

| 1,3,5-Triphenylbenzene | Dichloromethane | Not Specified | 353, 369 | Not Specified |

| Benzofuran-vinylene derivative 1 | Chloroform | Not Specified | Not Specified | > 70% |

| Benzofuran-vinylene derivative 5 | Chloroform | Not Specified | Not Specified | > 70% |

| Benzofuran-furan-vinylene-phenyl | Not Specified | Not Specified | Not Specified | < 10% (solid state) |

Note: The data in this table is based on structurally related compounds and is intended to provide a comparative context for the expected fluorescence behavior of this compound. Specific experimental values for this compound are not available in the cited sources.

Phosphorescence Spectroscopy

Phosphorescence is the emission of light from a triplet excited state (T₁) to the ground state (S₀). This process involves an intersystem crossing from the singlet excited state (S₁) to the triplet state. Since the T₁ → S₀ transition is spin-forbidden, the lifetime of phosphorescence is significantly longer than that of fluorescence, ranging from microseconds to seconds.

The observation of room-temperature phosphorescence (RTP) in purely organic molecules is often challenging due to non-radiative decay processes. However, strategies such as incorporating heavy atoms or embedding the molecule in a rigid matrix can enhance phosphorescence. For triphenylphosphine salts, an effective strategy to improve both quantum efficiencies and emission decay times for phosphorescent materials has been proposed. rsc.org While specific data on the phosphorescence of this compound is not available, its rigid structure and extended π-system could potentially support phosphorescence under appropriate conditions, such as at low temperatures or in a deoxygenated environment.

Table 2: General Comparison of Fluorescence and Phosphorescence

| Property | Fluorescence | Phosphorescence |

| Excited State | Singlet (S₁) | Triplet (T₁) |

| Spin Multiplicity | Allowed | Forbidden |

| Lifetime | Nanoseconds (10⁻⁹ to 10⁻⁶ s) | Microseconds to seconds (10⁻⁶ to 10² s) |

| Emission Wavelength | Shorter | Longer |

This general comparison highlights the fundamental differences between the two emission processes. The study of both fluorescence and phosphorescence provides valuable insights into the electronic structure and excited-state dynamics of luminescent molecules like this compound.

Computational and Theoretical Chemistry Approaches for 3,4,6 Triphenylbenzofuran Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in predicting the behavior of molecules by solving the Schrödinger equation. These methods are instrumental in understanding the electronic landscape of 3,4,6-triphenylbenzofuran.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for systems like this compound. The B3LYP functional combined with a 6-31G(d) or larger basis set is commonly employed for geometry optimization and energy calculations of organic molecules. ijsrset.commdpi.com

The optimized ground state geometry of this compound would likely reveal a non-planar structure. Steric hindrance between the adjacent phenyl rings at the 3 and 4 positions, as well as the phenyl ring at the 6 position, would force them to twist out of the plane of the central benzofuran (B130515) core. This twisting is crucial in determining the molecule's electronic properties and packing in the solid state.

Table 1: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations

| Parameter | Value |

|---|---|

| C-O (furan ring) Bond Length | ~ 1.37 Å |

| C-C (furan ring) Bond Length | ~ 1.40 Å |

| C-C (inter-ring) Bond Length | ~ 1.48 Å |

| Dihedral Angle (Benzofuran - Phenyl at C3) | 30° - 50° |

| Dihedral Angle (Benzofuran - Phenyl at C4) | 40° - 60° |

Note: The values in this table are representative and based on typical DFT results for similar multi-aryl substituted heterocyclic systems.

For a more precise prediction of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods provide a higher level of accuracy, which can be crucial for understanding subtle electronic effects and for benchmarking DFT results. bohrium.com

These high-accuracy methods are particularly useful for calculating properties like ionization potentials, electron affinities, and reaction energies with greater confidence. For a molecule like this compound, they could provide a more refined understanding of the electronic communication between the phenyl rings and the benzofuran core.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules. rsc.orgnih.gov This method is instrumental in predicting spectroscopic properties, such as UV-visible absorption and photoluminescence spectra. For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The calculations would likely show that the lowest energy transitions are dominated by π-π* transitions involving the delocalized π-system of the benzofuran core and the attached phenyl rings. The degree of conjugation, influenced by the dihedral angles of the phenyl rings, would significantly impact the absorption and emission wavelengths.

Table 2: Predicted Excited State Properties of this compound from TD-DFT Calculations

| Property | Predicted Value | Nature of Transition |

|---|---|---|

| Maximum Absorption Wavelength (λmax, abs) | 320 - 360 nm | HOMO → LUMO (π-π*) |

| Maximum Emission Wavelength (λmax, em) | 380 - 450 nm | LUMO → HOMO (π*-π) |

Note: These are hypothetical values intended to be representative for a molecule with this structure.

Molecular Dynamics Simulations for Conformational Space and Dynamics

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. ijsrset.comunipi.it

For this compound, a key aspect to investigate via MD simulations is the rotational dynamics of the three phenyl groups. The simulations can map the potential energy surface associated with the rotation of these rings, identifying the most stable conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape fluctuates under different conditions and how this affects its properties. The degree of planarity of the molecule, which is directly related to the phenyl rotations, has a significant impact on its electronic properties and its ability to pack in a crystalline lattice.

MD simulations are also invaluable for modeling how multiple this compound molecules interact with each other in the condensed phase. These simulations can predict the preferred modes of intermolecular packing, such as π-π stacking between the aromatic rings. Understanding these interactions is critical for predicting the bulk properties of the material, including its crystal structure and potential for aggregation-induced emission or quenching. nih.gov In systems with multiple phenyl rings, aggregation can significantly alter the photophysical properties compared to the isolated molecule. rsc.org

Structure-Reactivity and Structure-Property Relationship Studies

A cornerstone of computational chemistry is the exploration of how a molecule's three-dimensional structure dictates its chemical reactivity and physical properties. For complex aromatic systems such as this compound, these studies are crucial for predicting behavior and designing new functional materials.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to create predictive models that link the structural or physicochemical properties of compounds with their activities or properties. researchgate.net In the context of benzofuran systems, these models are invaluable for predicting the biological activity, toxicity, or material properties of new derivatives without the need for extensive synthesis and testing. researchgate.net

The process involves calculating a set of numerical parameters, known as molecular descriptors, that characterize the molecule's topology, geometry, and electronic features. These descriptors are then used to build a mathematical model, often through multiple linear regression (MLR) or artificial neural network (ANN) methods, that correlates them with an observed property. researchgate.net

For a series of benzofuran derivatives studied for antioxidant activity, key molecular descriptors were identified that govern their efficacy. researchgate.net These descriptors provide a quantitative basis for understanding the structure-property relationship. While specific QSPR models for this compound are not detailed in the literature, the principles from related systems are directly applicable. A hypothetical QSPR study on triphenylbenzofuran derivatives would involve calculating similar descriptors to predict properties like solubility, thermal stability, or electronic characteristics.

Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Benzofuran Derivatives researchgate.net

| Descriptor Category | Specific Descriptor | Abbreviation | Significance |

|---|---|---|---|

| Constitutional | Molecular Weight | MW | Represents the size of the molecule. |

| Topological | Surface Area | S | Relates to intermolecular interactions and solubility. |

| Geometrical | Volume | V | Describes the molecule's bulk and spatial occupancy. |

| Physicochemical | Octanol-Water Partition Coefficient | log P | Measures lipophilicity, crucial for biological interactions. |

| Thermodynamic | Hydration Energy | HE | Indicates the energy released upon dissolving in water. |

| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the ability to donate electrons (nucleophilicity). |

| Quantum Chemical | Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the ability to accept electrons (electrophilicity). |

This table is interactive. You can sort and filter the data.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in designing benzofuran derivatives with specific, tunable electronic and optical properties for applications in materials science, such as organic light-emitting diodes (OLEDs). researchgate.net The benzofuran core, with its fused benzene (B151609) and furan (B31954) rings, acts as a π-conjugated bridge that can be functionalized with electron-donating groups (EDGs) and electron-accepting groups (EWGs) to modulate its behavior.

By systematically altering the substituents on the benzofuran scaffold, researchers can control the molecule's frontier molecular orbitals (HOMO and LUMO). This, in turn, influences the HOMO-LUMO energy gap, which is a key determinant of the molecule's absorption and emission spectra, as well as its nonlinear optical (NLO) properties. nih.gov For instance, attaching an electron-donating group like -NH2 and an electron-withdrawing group like -NO2 can decrease the energy gap, leading to a red-shift (batochromic shift) in the absorption maximum. nih.gov

In the case of this compound, the three phenyl rings already extend the π-conjugated system. Computational studies could guide the strategic placement of donor and acceptor groups on these phenyl rings to fine-tune the electronic and optical properties. For example, adding an -OCH3 group to one phenyl ring and a -CN group to another could enhance its NLO response, making it a candidate for advanced optical materials. DFT calculations can predict the impact of these substitutions on properties like first-order hyperpolarizability (a measure of NLO activity) before any synthetic work is undertaken.

Table 2: Effect of Substituents on the Optical Properties of a Benzofuran Derivative nih.gov

| Substituent | Max Absorption (λABS) | Max Fluorescence (λFL) | Effect |

|---|---|---|---|

| -NH2 (Reference) | 363.54 nm | 486.00 nm | Baseline for comparison. |

| -NHCH3 | 368.52 nm | 496.00 nm | Minor batochromic (red) shift. |

| -OH | 363.85 nm | 488.00 nm | Negligible change. |

| -OCH3 | 365.11 nm | 490.00 nm | Minor batochromic (red) shift. |

This table illustrates how different functional groups can tune the optical properties of a benzofuran core. Data is derived from computational studies.

Reaction Mechanism Simulations and Transition State Analysis via Quantum Chemistry

Quantum chemistry calculations are a powerful asset for elucidating the detailed mechanisms of chemical reactions. nih.gov For the synthesis of complex molecules like this compound, these simulations can map out the entire reaction pathway, identify intermediates, and characterize the transition states that connect them. ruben-group.de This provides a molecular-level understanding of reaction feasibility, selectivity, and kinetics.

Various synthetic strategies for constructing the benzofuran ring system have been investigated using computational methods. These include palladium-copper catalyzed Sonogashira coupling followed by intramolecular cyclization, rhodium-catalyzed reactions, and intramolecular dehydrogenative O–H/C–H coupling. nih.gov

DFT-based calculations are commonly used to determine the geometries of reactants, products, intermediates, and transition states along a proposed reaction coordinate. ruben-group.de By calculating the potential energy surface, chemists can identify the lowest-energy pathway for a reaction to proceed. nih.govruben-group.de For example, in the synthesis of a benzofuran derivative on a silver surface, DFT calculations revealed the free energy profile, showing the relative energies of the initial state, transition states (TS1, TS2), an intermediate state, and the final product. ruben-group.de

Furthermore, advanced techniques can be applied to study more exotic reaction phenomena. Recent research has highlighted the role of proton quantum tunneling in the construction of some benzofuran rings, a process that allows reactions to occur at lower temperatures and with higher yields than predicted by classical transition state theory. ruben-group.dersc.org Simulating such mechanisms is crucial for developing novel and efficient synthetic routes to complex benzofuran systems, including multi-substituted derivatives like this compound. rsc.orgresearchgate.net

Exploration of 3,4,6 Triphenylbenzofuran in Advanced Materials Science and Organic Electronic Applications

Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

The exploration of benzofuran-based molecules in organic field-effect transistors (OFETs) is driven by their potential for high charge carrier mobility and stability. While specific studies focusing exclusively on 3,4,6-Triphenylbenzofuran are not extensively documented in the context of OFETs, the broader family of benzofuran (B130515) derivatives has been investigated, providing a framework for understanding its potential charge transport characteristics. researchgate.net These derivatives are recognized as valuable building blocks for organo-electronic materials. researchgate.net

Design Principles for High Charge Carrier Mobility in Benzofuran Derivatives

High charge carrier mobility in organic semiconductors is fundamentally linked to molecular design, which influences intermolecular interactions and orbital overlap. For benzofuran derivatives, key design principles aim to optimize these factors.

Planarity and π-Conjugation: A planar molecular structure is crucial for facilitating effective π-π stacking, which creates pathways for charge transport between adjacent molecules. The rigid benzofuran core contributes positively to this planarity. Extending the π-conjugated system, for instance, by incorporating thiophene (B33073) or bithiophene units, can enhance charge delocalization and mobility. researchgate.netmdpi.com

Intermolecular Interactions: Strong non-covalent interactions, such as π–π interactions, are essential for creating ordered molecular assemblies. The design should promote close packing distances, typically less than 4 Å, to maximize electronic coupling between molecules. mdpi.com The introduction of specific side-chains can be used to tune these interactions and guide the self-assembly process. mdpi.comkyoto-u.ac.jp

Energy Level Engineering: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels must be appropriately aligned with the work function of the electrodes for efficient charge injection. For p-type semiconductors, a higher HOMO level facilitates hole injection from standard gold electrodes. These energy levels are tuned by attaching electron-donating or electron-withdrawing groups to the benzofuran scaffold.

Side-Chain Modification: The nature and length of alkyl side chains play a pivotal role. While long side chains can improve solubility for solution processing, they can also disrupt solid-state packing. Optimizing side-chain length is a key strategy to balance processability with high crystallinity and favorable film morphology. mdpi.com Shorter side chains often lead to more orderly packing and enhanced mobility. mdpi.com

Influence of Molecular Packing and Thin Film Morphology on OFET Performance

The performance of an OFET is not solely determined by the properties of an individual molecule but is critically dependent on the collective arrangement of these molecules in the solid state. researchgate.net The thin-film morphology and molecular packing dictate the efficiency of charge transport across the device channel. researchgate.netscilit.comrsc.org

Crystalline Packing: The specific crystal packing motif, such as herringbone or cofacial π-stacking, has a profound impact on charge transport. A three-dimensional cofacial herringbone structure has been observed in some benzofuran derivatives. researchgate.net The degree of crystallinity and the size of crystalline domains are directly correlated with charge carrier mobility, as grain boundaries act as traps for charge carriers, impeding their movement. rsc.org

Film Uniformity and Continuity: A smooth, uniform, and continuous semiconductor film is essential for reliable device operation. Discontinuities or high surface roughness can lead to poor electrical contact and inconsistent performance. mdpi.com Processing techniques like vacuum deposition or solution shearing are employed to control film growth and achieve high-quality films. scilit.comstanford.edu

The interplay between molecular structure and solid-state morphology is paramount. For example, studies on oligomers end-capped with benzofuran moieties have shown that derivatives with thiophene or bithiophene central units exhibited transistor activity, with mobilities reaching approximately 1×10⁻² cm² V⁻¹ s⁻¹, whereas a derivative with a furan (B31954) core did not show transistor activity, highlighting the strong influence of the molecular backbone on electrical properties. researchgate.net

| Benzofuran Derivative Class | Central Unit | Observed Mobility (cm² V⁻¹ s⁻¹) | Packing Structure Influence |

| Oligomer with Benzofuran End-Caps | Thiophene | ~ 1×10⁻² | Active transistor behavior observed. researchgate.net |

| Oligomer with Benzofuran End-Caps | Bithiophene | ~ 1×10⁻² | Active transistor behavior observed. researchgate.net |

| Oligomer with Benzofuran End-Caps | Furan | Not Active | Demonstrates strong impact of core unit. researchgate.net |

| Tetrabenzoporphyrin Derivatives | Phenyl groups | 0.89 - 1.64 | Herringbone packing; side groups enhance π-stacking. kyoto-u.ac.jp |

Organic Light-Emitting Diodes (OLEDs) and Luminescent Properties

Benzofuran derivatives are recognized as promising materials for organic light-emitting diodes (OLEDs) due to their high luminescence efficiency. researchgate.net The rigid and planar structure of the benzofuran core provides a robust scaffold for designing efficient light-emitting molecules.

Emitter Design for Efficient Electroluminescence in Benzofuran-Based Materials

The design of an emitter molecule is central to achieving high efficiency in OLEDs. For benzofuran-based materials, strategies focus on maximizing the photoluminescence quantum yield (PLQY) and ensuring efficient conversion of electrical energy into light.

Rigid Core Structure: The inherent rigidity of the benzofuran unit helps to minimize non-radiative decay pathways that can occur through vibrational and rotational motions. This structural constraint leads to higher fluorescence efficiency in the solid state. researchgate.net

Host-Guest Systems: To prevent concentration quenching—a phenomenon where emitter molecules aggregate at high concentrations, leading to a loss of luminescence—the benzofuran-based emitter is often dispersed as a guest in a suitable host material. d-nb.info This approach ensures that the emitter molecules are isolated from one another, preserving their high PLQY.

High PLQY: Linear, extended benzofuran derivatives have been shown to be effective luminophores, exhibiting high quantum yields both in solution and in the solid state. researchgate.net For example, a benzofuran derivative with a central furan core was measured to have a quantum yield as high as 71%. researchgate.net

Thermally Activated Delayed Fluorescence (TADF): While not specifically reported for this compound, a key strategy in modern OLED emitter design is TADF. This mechanism allows for the harvesting of non-emissive triplet excitons by converting them to emissive singlet excitons through reverse intersystem crossing (RISC), potentially enabling 100% internal quantum efficiency. beilstein-journals.org Designing benzofuran derivatives with a small energy gap between the lowest singlet (S₁) and triplet (T₁) states would be a pathway to achieve TADF properties.

Color Tunability through Structural Modification of Triphenylbenzofuran Scaffolds

The emission color of an organic emitter is determined by its energy gap. By chemically modifying the molecular structure, this gap can be precisely controlled, allowing for the tuning of the emission wavelength across the visible spectrum.

Substitution Effects: Attaching different functional groups to the benzofuran core or the peripheral phenyl rings can systematically alter the HOMO and LUMO energy levels. Electron-donating groups (like amines) or electron-withdrawing groups (like cyano groups) can be used to decrease the energy gap, resulting in a red-shift (a shift to longer wavelengths) in the emission spectrum.

Extended Conjugation: Increasing the size of the π-conjugated system generally leads to a smaller energy gap and a red-shift in emission. This can be achieved by adding more aromatic rings or other conjugated moieties to the triphenylbenzofuran scaffold.

Steric Hindrance: Introducing bulky groups can induce a twist in the molecular backbone. This twisting can disrupt π-conjugation, leading to a larger energy gap and a blue-shift (a shift to shorter wavelengths) in the emission. This principle is often used to achieve pure blue emission, which is critical for display applications. beilstein-journals.org For example, connecting carbazole (B46965) groups to an anthracene[2,3-b]benzofuran framework has been used to create efficient blue emitters with specific CIE coordinates of (0.14, 0.13). researchgate.net

| Emitter Design Strategy | Targeted Property | Example Result |

| Rigid Anthracene[2,3-b]benzofuran Core | Blue Emission | Achieved CIE coordinates of (0.14, 0.13) and an EQE of 11.4%. researchgate.net |

| Sterically Hindered Donors/Acceptors | Pure Blue Emission | OLEDs with CIE coordinates of (0.14, 0.16) and an EQE of 20.1%. beilstein-journals.org |

| TADF Sensitization | High Efficiency | Boosted EQE of a fluorescent emitter from 2.6% to 10.4%. nih.gov |

Organic Photovoltaic (OPV) Devices and Energy Conversion

Benzofuran-based semiconductors have also been explored for their potential use in organic photovoltaic (OPV) devices, typically as the electron donor material in a bulk heterojunction (BHJ) architecture. researchgate.net The efficiency of an OPV device depends on several factors, including light absorption, exciton (B1674681) diffusion, charge separation at the donor-acceptor interface, and charge transport to the electrodes. mdpi.com

For a benzofuran derivative like this compound to be effective in an OPV device, it should possess the following characteristics:

Broad and Strong Absorption: The material must absorb a significant portion of the solar spectrum. The triphenyl-substituted benzofuran structure provides a conjugated system, but its absorption profile would need to be broad enough to capture a wide range of photons.

Efficient Exciton Dissociation: Upon absorbing a photon, the donor material forms an exciton (a bound electron-hole pair). For efficient power conversion, this exciton must travel to the interface with an electron acceptor material (like a fullerene derivative) and dissociate into free charge carriers. nih.gov This requires favorable energy level alignment between the donor and acceptor.

Appropriate Frontier Molecular Orbital (FMO) Levels: The HOMO level of the donor must be higher than that of the acceptor to provide the driving force for hole transfer, while the LUMO level should be higher than the acceptor's LUMO to facilitate electron transfer. The difference between the donor's HOMO and the acceptor's LUMO largely determines the open-circuit voltage (V_oc) of the solar cell. researchgate.net

High Charge Carrier Mobility: Once charges are separated, holes must travel through the donor domain and electrons through the acceptor domain to their respective electrodes. Good hole mobility in the benzofuran material is therefore necessary to minimize charge recombination losses and achieve a high short-circuit current (J_sc) and fill factor (FF). mdpi.com

While benzofuran-based materials have been investigated for solar cells, achieving high power conversion efficiencies (PCE) requires careful molecular engineering to optimize all these parameters simultaneously. researchgate.netmdpi.com

Active Layer Morphology and Exciton Dynamics in Benzofuran-Containing Materials

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is critically dependent on the morphology of the active layer and the behavior of excitons (bound electron-hole pairs) within it. Benzofuran derivatives are of particular interest for these applications due to their structural rigidity and electronic features. nih.gov The planarity of the benzofuran core can enhance electron delocalization and promote favorable intermolecular interactions, which are crucial for efficient charge transport. nih.gov

In materials designed for organic electronics, the symmetrical and planar nature of benzofuran-based molecules can lead to enhanced π-extended conjugation. This facilitates improved charge mobility by allowing electrons to move more freely across the material. nih.gov When incorporated into the active layer of a device, molecules containing benzofuran units can influence the molecular packing and ordering. For instance, chromophores featuring a central benzodifuran (BDF) unit symmetrically coupled to triphenylamine (B166846) (TPA) moieties exhibit strong electronic interactions, which are beneficial for device performance. nih.govresearchgate.net The morphology of the active layer, including the orientation and aggregation of these molecules, directly impacts exciton diffusion and dissociation, which are key processes in determining device efficiency.

Donor-Acceptor Architectures Incorporating Triphenylbenzofuran Units

Donor-acceptor (D-A) architectures are a fundamental design principle for organic electronic materials. By chemically linking an electron-donating unit with an electron-accepting unit, it is possible to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This strategy is widely used to create materials with specific optical and electronic properties.

Benzofuran derivatives can be incorporated into D-A structures to serve various roles. The benzofuran nucleus itself can be part of the conjugated bridge or be functionalized to act as a donor or acceptor. In a study on bis(triphenylamine)benzodifuran chromophores, the triphenylamine (TPA) moieties act as strong electron donors, while the central benzodifuran unit serves as the conjugated core. nih.govresearchgate.net The electronic interaction between the donor (TPA) and the core (BDF) is modulated by the type of linkage (single vs. double bonds), affecting the material's absorption, emission, and redox properties. nih.gov Such D-A systems featuring benzofuran units have been successfully applied as dopant emitters in OLEDs, demonstrating the viability of this molecular design approach. nih.gov A yellowish-green OLED incorporating a benzodifuran-triphenylamine derivative achieved a high external quantum efficiency of 6.2%, which is attributed to efficient energy transfer mechanisms within the device. nih.govresearchgate.net

Integration into Polymeric Materials for Functional Composites

The incorporation of benzofuran derivatives into polymer backbones is a promising strategy for creating functional composites with enhanced properties. Benzofuran-containing polymers, such as polyamides, polyarylates, and polyesters, leverage the inherent thermal stability and rigidity of the benzofuran moiety to produce high-performance materials. nih.gov

Synthesis of Triphenylbenzofuran-Containing Polymers (e.g., polyamides, polyarylates, polyesters)

The synthesis of polymers containing triphenylbenzofuran units typically involves standard polycondensation reactions. To achieve this, a derivative of this compound bearing two reactive functional groups (e.g., carboxylic acids, amines, or hydroxyls) is required as a monomer.

Polyamides : These are synthesized through the polycondensation of a diamine monomer with a dicarboxylic acid monomer. nih.govwikipedia.orgyoutube.com To incorporate the triphenylbenzofuran unit, a monomer such as this compound-x,y-dicarboxylic acid would be reacted with an aromatic or aliphatic diamine. The reaction often proceeds under heating, with the elimination of water. youtube.com The use of acyl chlorides as the diacid derivative can allow the reaction to proceed at lower temperatures. wikipedia.org

Polyesters : The synthesis of benzofuran-containing polyesters can be achieved via melt polycondensation. nih.govrsc.org This process typically involves either the direct esterification of a diacid with a diol or a transesterification reaction, often using a catalyst. nih.govresearchgate.net A diol or diacid monomer derived from this compound could be polymerized with monomers like ethylene (B1197577) glycol or dimethyl furan dicarboxylate to yield a furan-based polyester (B1180765). rsc.org

Polyarylates : These are a type of polyester formed from a diphenol and a diacid chloride. A diphenol derivative of this compound could be reacted with an aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) in an interfacial or solution polymerization to create a fully aromatic polyester with high thermal resistance.

Advanced Material Properties of Benzofuran-Based Polymers

The inclusion of the bulky and rigid triphenylbenzofuran structure into a polymer chain is expected to impart a unique combination of properties.

Thermal Stability : Aromatic polymers containing heterocyclic rings are known for their exceptional thermal stability. Furan-containing polymers exhibit high glass transition temperatures (Tg) and degradation temperatures. mdpi.comresearchgate.net The rigid structure of the triphenylbenzofuran unit would restrict the thermal motion of the polymer chains, leading to a high Tg and excellent stability at elevated temperatures.

Mechanical Properties : The rigid nature of the benzofuran backbone contributes to high mechanical strength and storage modulus. researchgate.net Polymers incorporating this moiety are expected to be strong and stiff.

Solubility : While rigid aromatic polymers are often difficult to process due to poor solubility, the presence of the three pendant phenyl groups on the benzofuran unit can disrupt chain packing. This disruption enhances solubility in common organic solvents, which is a significant advantage for material processing and fabrication.

Low Flammability : Furan-containing polymers have been shown to exhibit low flammability and high char yields, which are desirable properties for materials used in electronics and aerospace applications. researchgate.net

| Property | Expected Characteristic for Triphenylbenzofuran Polymers | Rationale |

| Thermal Stability | High (High Tg and Td) | Rigid aromatic and heterocyclic backbone restricts chain motion. mdpi.comresearchgate.net |

| Mechanical Strength | High Modulus and Strength | The inherent stiffness of the benzofuran unit contributes to mechanical robustness. researchgate.net |

| Solubility | Enhanced in Organic Solvents | Bulky phenyl side groups disrupt polymer chain packing, improving solubility. |

| Flammability | Low | Furan moieties can contribute to high char yield upon combustion. researchgate.net |

Applications as Fluorescent Probes and Advanced Dyes

Benzofuran derivatives are widely recognized for their applications in the synthesis of dyes and fluorescent probes. nih.gov Their conjugated π-electron systems give rise to distinct photophysical properties, including strong absorption and fluorescence in the UV-visible region.

The compound 1,3-diphenylisobenzofuran, which is structurally related to triphenylbenzofuran, strongly absorbs light around 410-420 nm and emits fluorescence in the 450-480 nm range. nih.gov It is a well-known fluorescent probe used for the detection of singlet oxygen. nih.gov Similarly, this compound, with its extended conjugation, is expected to be a highly fluorescent molecule. The specific wavelengths of absorption and emission can be tuned by modifying the substitution pattern on the phenyl rings.

The development of fluorescent probes often involves a "fluorophore-linker-pharmacophore" design. nih.gov In this model, the triphenylbenzofuran unit would act as the stable and efficient fluorophore. It could be tethered to a reactive moiety (the pharmacophore) that specifically interacts with a target analyte. nih.gov Upon binding to the target, the electronic environment of the fluorophore changes, resulting in a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). nih.gov This principle allows for the creation of highly sensitive and selective sensors for various chemical and biological species.

| Compound Class | Absorption Range (nm) | Emission Range (nm) | Application Example |

| Diphenylisobenzofuran nih.gov | 410 - 420 | 450 - 480 | Singlet oxygen detection |

| Hydroxy-benzofuran derivatives scholaris.ca | 260 - 349 | 400 - 485 | Solvatochromic probes |

| Triphenylamine-based dyes nih.gov | Varies | Varies | Detection of thiophenols |

Future Research Directions and Outlook for 3,4,6 Triphenylbenzofuran Chemistry

Development of Novel and Efficient Synthetic Routes for Highly Functionalized Derivatives

The future development of 3,4,6-triphenylbenzofuran-based materials is intrinsically linked to the ability to synthesize a diverse range of derivatives with tailored properties. While established methods exist, the focus is shifting towards more efficient, versatile, and environmentally benign synthetic strategies.

Future research will likely concentrate on:

Catalytic C-H Functionalization: Direct C-H bond activation and functionalization of the benzofuran (B130515) core and its phenyl substituents represent a powerful strategy to introduce a wide array of functional groups without the need for pre-functionalized starting materials. This approach offers a more atom-economical and step-efficient route to novel derivatives.

Tandem and One-Pot Reactions: The development of tandem or one-pot reaction sequences, such as a Sonogashira coupling followed by cyclization, can streamline the synthesis of polysubstituted benzofurans. nih.gov These methods reduce the need for isolation and purification of intermediates, saving time, resources, and minimizing waste.

Novel Catalytic Systems: Exploration of new catalytic systems, including those based on earth-abundant metals like copper and nickel, is crucial for developing cost-effective and sustainable synthetic protocols. acs.orgnih.gov Recent studies have demonstrated the utility of copper-catalyzed methods for the synthesis of various benzofuran derivatives. nih.gov

Modular Synthetic Approaches: Designing modular synthetic routes that allow for the late-stage introduction of functional groups will enable the rapid generation of libraries of this compound derivatives for screening in various applications. This could involve the synthesis of a common precursor that can be readily modified. rsc.org

A comparative table of synthetic strategies for substituted benzofurans is presented below, highlighting the potential for future development.

| Synthetic Strategy | Key Features | Potential Advantages for Functionalized Derivatives |

| Tandem Sonogashira Coupling/Cyclization | Combines cross-coupling and cyclization in a single process. nih.gov | Rapid access to polysubstituted benzofurans with diverse substitution patterns. |

| Copper-Catalyzed Cyclization | Utilizes a more abundant and less expensive metal catalyst. acs.orgnih.gov | Cost-effective and potentially more sustainable for large-scale synthesis. |

| Palladium-Catalyzed C-H Insertion | Allows for direct functionalization of C-H bonds. nih.gov | High atom economy and enables the synthesis of complex structures from simple precursors. |

| Migration-Assisted Synthesis | Involves substituent migration to achieve highly substituted products. rsc.org | Access to unique substitution patterns that are difficult to obtain through other methods. |

Advanced Characterization Techniques for In Situ and Operando Studies in Material Devices

A deeper understanding of the structure-property relationships in this compound-based materials necessitates the use of advanced characterization techniques. Of particular importance is the ability to study these materials under real-world operating conditions within devices.

Future research in this area should focus on:

In Situ and Operando Spectroscopy: Techniques such as in situ UV-Vis absorption and photoluminescence spectroscopy can provide real-time insights into the electronic and photophysical changes that occur in this compound-based materials during device operation. This is crucial for understanding degradation mechanisms and improving device stability.

Time-Resolved GISAXS: In situ time-resolved grazing-incidence small-angle X-ray scattering (GISAXS) can be employed to monitor the evolution of thin film morphology during growth and processing. csic.es This technique is invaluable for optimizing deposition conditions to achieve desired film structures for enhanced device performance.

Scanning Probe Microscopy Under Operating Conditions: Techniques like conductive atomic force microscopy (c-AFM) and Kelvin probe force microscopy (KPFM) performed on operating devices can map out local variations in conductivity and surface potential, providing a nanoscale picture of charge transport and injection.

In Situ Transmission X-ray Nanodiffraction: This powerful technique allows for the mapping of stress, strain, and crystallographic orientation within thin films during device operation, offering insights into the mechanical stability and failure modes of flexible electronic devices. nih.gov

The application of these techniques will provide a more comprehensive understanding of how the molecular structure of this compound derivatives influences their solid-state packing, thin-film morphology, and ultimately, their performance in electronic and optoelectronic devices.

Synergistic Computational and Experimental Approaches for Rational Design and Property Prediction

The integration of computational modeling with experimental synthesis and characterization is a powerful paradigm for accelerating the discovery of new materials with optimized properties. For this compound chemistry, this synergy will be instrumental in guiding the design of next-generation materials.

Key areas for future development include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the electronic properties, such as HOMO/LUMO energy levels, bandgaps, and charge transport parameters, of novel this compound derivatives before they are synthesized. rsc.orgresearchgate.netrsc.orgresearchgate.net This allows for the in silico screening of large numbers of candidate molecules to identify the most promising targets for experimental investigation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the solid-state packing and thin-film morphology of this compound derivatives, which are critical for understanding and predicting their charge transport properties.

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models based on experimental data, it is possible to create predictive tools that can rapidly estimate the properties of new derivatives based on their molecular structure.

Machine Learning-Assisted Materials Discovery: Machine learning algorithms can be trained on existing experimental and computational data to identify complex structure-property relationships and propose novel this compound derivatives with desired characteristics.

The table below summarizes how computational methods can guide the design of this compound derivatives for specific applications.

| Computational Method | Predicted Property | Application Relevance |

| Density Functional Theory (DFT) | HOMO/LUMO energies, bandgap, excited state energies. rsc.orgresearchgate.netrsc.orgresearchgate.net | Tuning emission color in OLEDs, optimizing energy level alignment in organic solar cells. |

| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, quantum yields. | Designing efficient emitters for OLEDs and fluorescent probes. |

| Molecular Dynamics (MD) | Crystal packing, thin-film morphology, charge transport pathways. rsc.org | Predicting charge mobility in OFETs and understanding charge transport in organic solar cells. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties of molecules in complex environments (e.g., in a host matrix). | Optimizing host-guest interactions in doped OLEDs. |

Exploration of New Frontiers in Materials Science and Optoelectronics with Benzofuran Frameworks

The versatile benzofuran framework, particularly when appropriately substituted as in this compound, offers a platform for exploring a wide range of applications in materials science and optoelectronics.